molecular formula C21H19FN2O4S2 B2932491 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955711-36-1

3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2932491
CAS No.: 955711-36-1
M. Wt: 446.51
InChI Key: JCDKSZDLHVHQIL-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluoro and methoxy group at positions 3 and 4, respectively. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroisoquinoline moiety, which is further functionalized with a thiophene-2-carbonyl group at position 2. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylations and sulfonamide couplings, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDKSZDLHVHQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on recent research findings.

Structural Characteristics

The compound features multiple functional groups:

  • Sulfonamide group : Known for its antibacterial properties.
  • Methoxy group : Often associated with increased lipophilicity and bioavailability.
  • Fluorine atom : Can enhance the pharmacological profile by improving metabolic stability.
  • Tetrahydroisoquinoline moiety : Linked to various biological activities, including neuroprotective effects.
  • Thiophene-2-carbonyl group : Contributes to the compound's structural diversity and potential reactivity.

Synthesis

The synthesis of 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves several steps:

  • Formation of the tetrahydroisoquinoline core through cyclization reactions.
  • Introduction of the thiophene carbonyl group , often via acylation methods.
  • Substitution reactions to install the methoxy and fluorine groups on the benzene ring.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. Sulfonamide derivatives have been shown to be effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
    These compounds inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase.

Anticancer Activity

Research indicates that 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may possess anticancer properties. For instance:

  • Compounds with similar scaffolds have demonstrated inhibitory effects on cancer cell lines such as KG1 and SNU16 with IC50 values in the nanomolar range (e.g., IC50 = 25.3 ± 4.6 nM for KG1 cells) .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example:

  • Inhibitory assays have indicated potential against fibroblast growth factor receptors (FGFRs), which are critical in tumor angiogenesis .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies highlighting the biological activities of related compounds:

StudyFindings
Identified significant antimicrobial activity in sulfonamide derivatives.
Demonstrated potent anticancer effects against various cell lines with IC50 values < 100 nM.
Explored structure-activity relationships (SAR) suggesting modifications can enhance biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

A closely related compound, 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (), differs in the central heterocycle: tetrahydroquinoline (benzopyridine) vs. tetrahydroisoquinoline (benzopyrrole). This structural distinction impacts physicochemical properties:

  • Solubility: Tetrahydroisoquinoline’s fused bicyclic system may reduce aqueous solubility compared to tetrahydroquinoline due to increased hydrophobicity.
Property Title Compound Tetrahydroquinoline Analog ()
Core Heterocycle 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroquinoline
Key Substituents 3-Fluoro-4-methoxybenzene, thiophene-2-carbonyl 4-Fluorobenzene, thiophene-2-carbonyl
Potential Bioactivity Kinase inhibition (inferred from scaffold prevalence) CNS modulation (speculative)

Triazole-Containing Sulfonamides ()

Compounds 7–9 in are 1,2,4-triazole derivatives with sulfonamide linkages. Key differences include:

  • Heterocycle: Triazole vs. tetrahydroisoquinoline.
  • Spectral Data : IR spectra of triazoles () lack C=O stretches (~1663–1682 cm⁻¹), confirming cyclization, whereas the title compound retains a sulfonamide S=O stretch (~1240–1250 cm⁻¹) .

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylureas with triazine rings, differing fundamentally in:

  • Mechanism : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the title compound’s bioactivity (if any) is likely unrelated.
  • Structural Motifs : The title compound lacks the triazine-urea bridge critical for herbicidal activity, emphasizing the role of scaffold diversity in target specificity .

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